Product packaging for 8-Hydroxy-2-methylisoquinolin-1(2H)-one(Cat. No.:)

8-Hydroxy-2-methylisoquinolin-1(2H)-one

Cat. No.: B12974637
M. Wt: 175.18 g/mol
InChI Key: CYZHTBGVJBFEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-2-methylisoquinolin-1(2H)-one is an isoquinolinone alkaloid of natural origin, identified as a constituent isolated from the root bark of Hernandia nymphaeifolia . This compound is provided as a high-purity material for research purposes. Preliminary biological studies on this compound have highlighted its potential in immunological and anti-inflammatory research. Specifically, it has been evaluated for its activity in suppressing the release of superoxide anion (O₂⁻˙) and elastase from activated neutrophils, which are key mediators in the inflammatory response . This mechanism suggests its value as a tool for researchers studying neutrophilic inflammation and related diseases. Researchers can utilize this compound for investigating new pathways in inflammatory models, exploring its structure-activity relationships within the isoquinoline alkaloid family, and developing novel pharmacological tools. This product is intended for research and manufacturing applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure you review the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B12974637 8-Hydroxy-2-methylisoquinolin-1(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

8-hydroxy-2-methylisoquinolin-1-one

InChI

InChI=1S/C10H9NO2/c1-11-6-5-7-3-2-4-8(12)9(7)10(11)13/h2-6,12H,1H3

InChI Key

CYZHTBGVJBFEKN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C(=CC=C2)O

Origin of Product

United States

The 1 2h Isoquinolone Scaffold: a Privileged Structure in Chemistry

The 1(2H)-isoquinolone framework is a prominent heterocyclic scaffold that has garnered substantial attention in both organic and medicinal chemistry. nih.gov This structural motif is a core component of numerous naturally occurring alkaloids and synthetic compounds that exhibit a wide array of biological activities. nih.gov The inherent chemical features of the isoquinolone ring system, including its aromaticity, planarity, and capacity for various substitutions, make it a versatile template for the design of new therapeutic agents.

The significance of the 1(2H)-isoquinolone scaffold is underscored by its presence in compounds investigated for a multitude of pharmacological applications. Research has demonstrated that derivatives of this scaffold are being explored for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govossila.com The ability of the scaffold to interact with a diverse range of biological targets has cemented its status as a "privileged structure" in the field of drug discovery. nih.gov

The Rationale for Investigating 8 Hydroxy 2 Methylisoquinolin 1 2h One

The focused research interest in 8-Hydroxy-2-methylisoquinolin-1(2H)-one stems from the unique combination of its structural components: the 1(2H)-isoquinolone core, a hydroxyl group at the 8-position, and a methyl group at the 2-position (N-methylation). While extensive research on this specific molecule is still emerging, the rationale for its investigation can be inferred from the well-documented properties of its constituent parts.

The 8-hydroxyquinoline (B1678124) moiety is a well-known and potent chelator of metal ions. nih.gov This ability to bind with metal ions is crucial in various biological processes and is a key factor in the therapeutic potential of many 8-hydroxyquinoline-containing compounds. nih.gov The introduction of a hydroxyl group at the 8-position of the isoquinolone scaffold is therefore hypothesized to impart significant biological activity, potentially influencing pathways related to metal homeostasis and oxidative stress.

Furthermore, the N-methylation at the 2-position can significantly alter the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. These modifications can, in turn, affect its pharmacokinetic and pharmacodynamic profile. Studies on related N-methylated isoquinoline (B145761) derivatives have highlighted the importance of this feature for enhancing biological efficacy. nih.gov

Structure Activity Relationship Sar Investigations of 8 Hydroxy 2 Methylisoquinolin 1 2h One and Its Analogues

Fundamental Principles of SAR in Heterocyclic Chemistry

The relationship between a molecule's chemical structure and its biological activity is fundamental to the development of new therapeutic agents. nih.gov This principle, known as the structure-activity relationship (SAR), enables medicinal chemists to systematically modify a bioactive compound to enhance its potency, selectivity, or pharmacokinetic properties by altering its chemical structure. nih.gov

In heterocyclic chemistry, SAR studies are particularly crucial due to the vast structural diversity and wide range of biological activities these compounds exhibit. researchgate.netnih.gov Heterocycles are core components of numerous natural and synthetic drugs. researchgate.net The analysis of their SAR involves several key considerations:

The Nature of the Heterocycle: The type of heteroatoms (e.g., nitrogen, oxygen, sulfur), the ring size (e.g., five- or six-membered), and the degree of saturation determine the core electronic and steric properties of the scaffold.

Position of Substituents: The location of functional groups on the heterocyclic ring system profoundly impacts the molecule's interaction with its biological target. Even minor positional changes can lead to significant differences in activity.

Properties of Substituents: The electronic effects (electron-donating or electron-withdrawing), hydrophobicity, and steric bulk of substituents are critical variables. For instance, electron-withdrawing groups on a phenyl ring attached to a heterocycle often enhance anticancer activity, while hydroxyl substitutions can increase antioxidant properties. researchgate.net

By systematically modifying these features and observing the resulting changes in biological response, researchers can build a comprehensive SAR model. This model then guides the rational design of new analogues with improved therapeutic potential. nih.govnih.gov

Impact of the 8-Hydroxyl Group on Biological Activity Profiles

The hydroxyl group at the C-8 position of the isoquinolinone (or the related quinoline) scaffold is a critical determinant of biological activity. Research on analogous 8-hydroxyquinoline (B1678124) compounds has consistently demonstrated that this functional group is essential for a range of pharmacological effects, including antifungal and anticancer activities.

The primary mechanism contributing to the importance of the 8-hydroxyl group is its ability to chelate metal ions. The nitrogen atom at position 2 and the oxygen of the 8-hydroxyl group create a bidentate chelation site that can bind essential transition metal ions like Cu²⁺ and Fe²⁺. This sequestration of metal ions can disrupt vital cellular processes in pathogens or cancer cells, leading to the observed biological effects.

In a study on 8-hydroxyquinoline derivatives, the presence of a free hydroxyl group at the 8-position was found to be crucial for antifungal activity. This highlights the specific role of this group in the compound's mechanism of action against fungal species.

Role of the N2-Methyl Substitution in Modulating Activity

The substituent on the lactam nitrogen at position 2 (N-2) of the isoquinolin-1(2H)-one core plays a significant role in modulating the molecule's properties and biological activity. While the parent scaffold can be active with a simple hydrogen at this position (N-H), methylation to form an N-methyl group can potentiate or alter its effects.

In studies of related isoquinoline (B145761) alkaloids, substitution with a methyl group has been shown to enhance antiviral action. nih.gov The introduction of the methyl group alters the compound's steric profile, lipophilicity, and hydrogen-bonding capacity. This can lead to improved membrane permeability, enhanced binding affinity for a biological target, or protection of the molecule from metabolic degradation.

Conversely, in the development of certain inhibitors, such as those for Poly(ADP-ribose) polymerase (PARP), the N-substituent is a key point for optimization. While a small alkyl group like methyl is a common starting point, replacing it with larger or more complex groups is a strategy used to improve pharmacokinetic properties and target engagement. nih.gov The choice of the N-2 substituent is therefore a critical decision in the design of isoquinolin-1(2H)-one-based agents, with the methyl group serving as a foundational and effective modulator of activity.

SAR of Substitutions on the Benzenoid and Pyridinone Rings

While the core compound of interest is N-methylated, exploring the effect of other substituents at the N-2 position provides valuable SAR insights. Replacing the methyl group with larger alkyl or aromatic moieties is a common strategy in drug discovery to explore new binding interactions and modify physicochemical properties.

In the development of antioomycete agents based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a wide variety of substituents were tested at the N-2 position. nih.gov This included simple alkyl chains, cyclic alkanes, and substituted phenyl rings. For example, replacing the N-methyl group with a 4-chlorophenyl group was a key modification in some derivatives. nih.gov In the context of PARP inhibitors, moving from simple linear chains at the N-2 position to cyclic structures was shown to improve pharmacokinetic parameters while maintaining high potency. nih.gov These examples demonstrate that while N-methylation is a valid starting point, significant gains in activity and drug-like properties can be achieved by introducing larger, often aromatic, substituents at this position.

The benzenoid portion of the isoquinolinone ring offers multiple sites for substitution, with positions 6 and 7 being particularly important for modulating biological activity. Modifications at these positions can influence target selectivity, potency, and metabolic stability.

Studies on related heterocyclic scaffolds show that tuning substituents at these positions can lead to significant changes in potency and specificity. nih.gov For example, the introduction of small groups like hydroxyl, methoxy (B1213986), or fluoro groups can alter the electronic distribution of the aromatic ring and create new hydrogen bonding opportunities with the target enzyme or receptor.

The following table summarizes the SAR for substitutions at positions 6 and 7 based on various isoquinoline and related heterocyclic derivatives.

PositionSubstituent TypeEffect on ActivityRationale
C-6 Hydroxyl (-OH)Often enhances activityCan act as a hydrogen bond donor, increasing target affinity. sigmaaldrich.com
C-6 Fluoro (-F)Can increase potencyAlters electronic properties and can improve metabolic stability. bldpharm.com
C-7 Methoxy (-OCH₃)Generally favorableCan improve lipophilicity and oral absorption. nih.gov
C-7 Hydroxyl (-OH)FavorableActs as a key interaction point with biological targets. nih.gov
C-7 Bulky GroupsCan affect selectivityMay introduce steric hindrance or new favorable interactions depending on the target's binding pocket. rsc.org

These findings underscore the importance of positions 6 and 7 as key handles for optimizing the biological profile of 8-hydroxy-2-methylisoquinolin-1(2H)-one analogues.

A central principle of SAR is the correlation between the electronic properties of substituents and the resulting biological activity. The ability of a substituent to donate or withdraw electron density via inductive or resonance effects can profoundly influence a molecule's reactivity and its non-covalent interactions with a biological target. mdpi.com

Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., -Cl, -F) or nitro groups (-NO₂) pull electron density away from the aromatic ring. In some contexts, this can enhance activity. For example, in a study of 5-substituted 8-hydroxyquinolines, it was found that the negative steric effect of a substituent could be overcome if the group was both lipophilic and electron-withdrawing. nih.gov The 5-chloro derivative, for instance, was as active as the unsubstituted parent compound. nih.gov

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) or methoxy (-OCH₃) donate electron density to the aromatic ring. This can increase the nucleophilicity of the ring system and enhance interactions with electron-deficient pockets in a target protein. The strong activating effect of the 8-hydroxyl group is a prime example of an EDG's importance.

Conformational Analysis and its Relevance to SAR

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements, is fundamental to understanding how a molecule like this compound interacts with its biological target. The specific conformation, or shape, of a molecule dictates its ability to bind to a receptor or enzyme, thereby influencing its biological effect.

While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, insights can be drawn from crystallographic and computational studies of closely related structures, such as 8-hydroxyquinoline derivatives. X-ray crystallography of 8-Hydroxy-2-methylquinoline reveals a dimeric structure formed through intermolecular hydrogen bonds between the hydroxyl group and the nitrogen atom of an adjacent molecule. researchgate.net This highlights the potential for the 8-hydroxyl group to act as a hydrogen bond donor, a crucial interaction in many biological systems.

The planarity of the isoquinolinone ring system is a significant feature, influencing how the molecule can engage in stacking interactions, such as π-π stacking, with aromatic residues in a protein's active site. The methyl group on the nitrogen atom (N-2) introduces a degree of steric bulk and can influence the molecule's solubility and metabolic stability.

Table 1: Key Conformational Considerations for this compound Analogues

FeatureConformational AspectPotential SAR Implication
8-Hydroxyl GroupOrientation relative to the ring system; hydrogen bonding potential.Crucial for target binding through hydrogen bond donation or acceptance.
2-Methyl GroupSteric hindrance and lipophilicity.Can influence binding affinity and pharmacokinetic properties.
Isoquinolinone CorePlanarity and aromaticity.Facilitates π-π stacking and other non-covalent interactions with the target.
SubstituentsRotational freedom of attached groups.Can modulate the overall shape and electronic properties of the molecule.

A computational study on methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a related quinoline (B57606) derivative, demonstrated that the most stable conformers differed by the rotation of an ester group. nih.gov This underscores the importance of considering the rotational barriers of substituents when evaluating the conformational landscape of such molecules. The conformation of these substituents can either facilitate or hinder the optimal binding pose within a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable tools in drug discovery for predicting the activity of untested compounds, thereby prioritizing synthetic efforts.

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogues with varying substituents would be synthesized and their biological activity (e.g., IC50 or EC50 values) determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and external validation sets.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor ClassExample DescriptorsInformation Encoded
Electronic Dipole moment, partial atomic charges, HOMO/LUMO energiesDistribution of electrons, reactivity, and electrostatic interactions.
Steric Molecular volume, surface area, molar refractivitySize and shape of the molecule, potential for steric hindrance.
Hydrophobic LogP, water solubilityPropensity of the molecule to partition into lipid membranes.
Topological Connectivity indices, Wiener indexAtomic connectivity and branching of the molecular skeleton.

A QSAR study on quinolinone-based thiosemicarbazones as antituberculosis agents revealed that van der Waals volume, electron density, and electronegativity were pivotal for their activity. nih.gov This suggests that for this compound derivatives, a combination of steric and electronic descriptors would likely be crucial in developing a predictive QSAR model.

The development of a robust QSAR model for this compound analogues would enable the virtual screening of a large library of potential derivatives. By predicting the activity of these virtual compounds, researchers can focus their synthetic efforts on the most promising candidates, accelerating the discovery of new and more effective therapeutic agents.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or enzyme. youtube.com This technique is crucial for predicting ligand-target interactions and understanding the structural basis of biological activity.

Molecular docking simulations are widely employed to predict how isoquinolinone derivatives interact with biological targets. These studies help identify key binding modes and the specific amino acid residues involved in the interaction. For instance, docking studies on various isoquinoline (B145761) derivatives have revealed their potential to inhibit enzymes implicated in disease.

In a study on dihydroisoquinoline derivatives as potential anticancer agents, docking simulations were used to explore the binding mode within the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.gov The most active compound was found to form crucial hydrogen bonds and coordinate with a zinc ion in the enzyme's active site, an interaction deemed essential for its inhibitory effect. nih.gov Similarly, docking simulations of isoquinolonic acid derivatives against Topoisomerase I (Topo I) helped identify a compound with high potential inhibitory activity, providing a basis for its observed anti-tumor effects.

Other research has focused on isoquinoline analogs as inhibitors of E. coli thymidine (B127349) phosphorylase (TP), an enzyme involved in angiogenesis. nih.gov Molecular docking was performed to understand the binding interactions of the synthesized compounds with the TP active site, successfully predicting their inhibitory potential. nih.gov In a different context, hybrid molecules of 1,4-naphthoquinone (B94277) and 8-hydroxyquinoline (B1678124) were docked into the NQO1 protein, an enzyme overexpressed in certain cancer cells, to examine the potential interactions that could explain their anticancer activity. nih.gov

These examples highlight a common methodology:

A library of isoquinolinone-based ligands is designed or synthesized.

A biologically relevant protein target is identified, and its three-dimensional structure is obtained.

Docking software is used to predict the binding affinity (often reported as a docking score or binding energy) and the specific pose of each ligand within the protein's active site.

The predicted interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are analyzed to understand the basis of the ligand's affinity for the target.

Table 1: Examples of Predicted Ligand-Target Interactions for Isoquinoline Scaffolds

Compound ClassTarget ProteinKey Predicted InteractionsReference
Dihydroisoquinoline DerivativesLeucine Aminopeptidase (LAP)Hydrogen bonds with Gly362; coordination of zinc ions nih.gov
Isoquinolonic Acid DerivativesTopoisomerase I (Topo I)Not specified
Isoquinoline AnaloguesThymidine Phosphorylase (TP)Not specified nih.gov
8-Hydroxyquinoline-Naphthoquinone HybridsNQO1 ProteinNot specified nih.gov

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects. georgiasouthern.edu Molecular docking is a powerful tool to rationalize these trends by providing a three-dimensional model of the ligand-receptor complex. By comparing the docking poses and scores of a series of related compounds, researchers can explain why certain chemical modifications enhance or diminish activity.

For example, SAR studies of isoquinoline analogues have been established based on the substitution pattern on a phenyl ring attached to the core structure. nih.gov Docking simulations can show how different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions might form additional favorable interactions or, conversely, cause steric clashes within the binding pocket, thus explaining the observed differences in inhibitory potency. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule, such as its electronic structure and conformational flexibility. These calculations are fundamental to understanding chemical reactivity and molecular geometry.

The electronic structure of a molecule, described by orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), governs its reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. walisongo.ac.id

For isoquinolinone derivatives, DFT calculations are used to determine a range of quantum chemical descriptors that can be correlated with biological activity in Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These descriptors include:

HOMO and LUMO energies: Used to predict reactivity and the nature of chemical reactions.

Atomic net charges: Reveal the distribution of electrons across the molecule, highlighting potential sites for electrostatic interactions with a biological target. walisongo.ac.id

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) and thus prone to specific interactions.

By calculating these properties for a series of isoquinolinone analogs and correlating them with experimentally measured biological activity, researchers can build predictive QSAR models. walisongo.ac.idresearchgate.net These models help to understand which electronic features are critical for activity and can be used to predict the potency of novel, yet-to-be-synthesized compounds.

Table 2: Key Quantum Chemical Descriptors and Their Significance

DescriptorDescriptionSignificance in Drug Design
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the capacity for electron donation.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the capacity for electron acceptance.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMOAn indicator of chemical reactivity and kinetic stability.
Dipole Moment (µ) A measure of the net molecular polarity.Influences solubility, membrane permeability, and binding interactions.
Molecular Electrostatic Potential (MEP) 3D map of electrostatic potential on the molecular surface.Identifies regions for electrostatic and hydrogen bonding interactions.

The biological function of a molecule is intimately linked to its three-dimensional shape or conformation. A molecule is not static but can exist as an ensemble of different conformers in equilibrium. A computational study of the conformational landscape maps the potential energy of a molecule as a function of its geometry, identifying low-energy, stable conformations and the energy barriers between them. nih.govresearchgate.net

For a molecule like 8-Hydroxy-2-methylisoquinolin-1(2H)-one, which contains a partially saturated ring system, different puckered conformations (such as bent or twisted forms) are possible. nih.gov Computational methods can be used to construct a Potential Energy Surface (PES) by systematically changing key dihedral angles and calculating the energy at each point. researchgate.net This analysis reveals the global minimum energy conformation (the most stable and likely most populated state) as well as other local minima and the transition states that separate them. nih.govresearchgate.net

While a specific conformational analysis for this compound is not prominently available in the literature, studies on similar heterocyclic systems like isochroman (B46142) and isothiochroman (B1214466) demonstrate the methodology. nih.govresearchgate.net Such studies show that even subtle changes, like replacing an oxygen atom with sulfur, can dramatically alter the conformational preferences, highlighting the importance of detailed energetic calculations. nih.gov Understanding the preferred conformation of this compound is critical, as only specific shapes may fit into the binding site of a target protein.

Cheminformatics and Data Mining in Isoquinolinone Research

Cheminformatics applies computational and informational techniques to solve problems in chemistry, particularly in the context of large datasets of chemical compounds. sigmaaldrich.com Data mining in isoquinolinone research involves using these techniques to analyze large virtual or experimental libraries of molecules to identify promising drug candidates.

Key applications include:

Virtual Screening: Large databases containing millions of compounds can be computationally screened against a specific protein target using molecular docking. This process rapidly filters a vast chemical space to identify a smaller, manageable set of compounds with a high probability of being active, which can then be synthesized and tested experimentally.

QSAR Modeling: As mentioned earlier, cheminformatics tools are used to calculate molecular descriptors for a series of isoquinolinones and build statistical models that correlate these descriptors with biological activity. walisongo.ac.idresearchgate.net

Similarity and Diversity Analysis: Cheminformatics methods can quantify the structural similarity or diversity within a library of isoquinolinones. This is useful for selecting a diverse subset of compounds for screening to maximize the chances of finding novel active scaffolds, or for searching databases for compounds similar to a known active "hit" to explore the surrounding chemical space.

These data-driven approaches accelerate the drug discovery process by prioritizing the most promising molecules for further investigation, saving significant time and resources.

Analysis of Biological Activity Data from Databases (e.g., ChEMBL, BindingDB)

A foundational step in the computational assessment of a compound is to mine existing biological activity databases. While a direct search for this compound in major repositories like ChEMBL and BindingDB does not currently yield specific activity data, analysis of structurally related compounds can provide invaluable insights. nih.govebi.ac.ukbindingdb.orgnih.govucsd.edu For instance, the ChEMBL database contains information on various isoquinolinone derivatives, revealing their interactions with a range of biological targets.

By examining the bioactivity of analogous compounds, it is possible to infer potential targets for this compound. For example, data on compounds with similar substitution patterns on the isoquinolinone core can suggest initial hypotheses for its biological function. A hypothetical analysis of related isoquinolinones from a database like ChEMBL could be summarized as follows:

AnalogueTargetActivity (IC50, nM)Assay Type
2-Aryl-8-hydroxyisoquinolin-1(2H)-oneEGFR85Enzymatic
5-Amino-2-methylisoquinolin-1(2H)-oneCDK2250Binding
N-substituted isoquinolinonesDopamine D2 Receptor120Radioligand Binding

This table is illustrative and based on activities of similar compound classes, not direct data for this compound.

Predictive Modeling for Potential Molecular Interactions

Predictive modeling, utilizing techniques like Quantitative Structure-Activity Relationship (QSAR) studies, can further refine our understanding of the potential molecular interactions of this compound. By building models based on the known activities of a series of related isoquinolinones, it is possible to predict the activity of our compound of interest.

A significant lead comes from studies on 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones, which have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Given the structural similarity, it is plausible that this compound could also interact with EGFR. A predictive model might suggest key structural features for this interaction, such as the hydrogen-bonding potential of the 8-hydroxyl group and the influence of the N-methyl group on binding pocket occupancy.

Molecular Dynamics Simulations for Ligand-Receptor Complexes

MD simulations of other inhibitors complexed with EGFR have revealed the importance of specific hydrogen bonds and hydrophobic interactions within the ATP-binding site. For our compound, simulations could explore how the 8-hydroxyl and the N-methyl groups contribute to the stability of the complex and whether this interaction is likely to be maintained under physiological conditions.

Computational Approaches for Molecular Target Identification

Beyond leveraging data from known analogues, several computational techniques can be employed to identify novel molecular targets for this compound.

Target Fishing Methodologies

Target fishing, or reverse docking, is an in-silico strategy that involves docking a compound of interest against a large library of protein structures to identify potential binding partners. This approach is particularly useful when there is little to no prior knowledge about the compound's biological activity. For this compound, a target fishing approach could uncover unexpected interactions with various kinases, G-protein coupled receptors, or other enzyme families. The results are typically ranked based on docking scores and binding energy estimations, providing a prioritized list of potential targets for experimental validation.

Proteochemometric Modeling Applications

Proteochemometric (PCM) modeling is a powerful machine learning technique that simultaneously considers the chemical space of ligands and the protein space of targets. nih.gov Unlike traditional QSAR, which models the activity of multiple ligands against a single target, PCM can model the interactions of multiple ligands against multiple targets. For a compound like this compound, a PCM model built on a diverse dataset of kinase inhibitors and their targets could predict its affinity and selectivity profile across the human kinome. This approach is particularly valuable for anticipating off-target effects and for designing compounds with a desired polypharmacological profile.

Computer-Aided Drug Repurposing Strategies involving Isoquinolinones

Computer-aided drug repurposing involves identifying new uses for existing drugs or investigational compounds. The isoquinolinone scaffold is present in a number of approved drugs and clinical candidates. By analyzing the known targets and mechanisms of action of these existing drugs, it's possible to hypothesize new applications for novel derivatives like this compound. For instance, if a known isoquinolinone-containing drug is an EGFR inhibitor, computational methods could explore the potential of our compound to overcome known resistance mutations in EGFR, a common challenge in cancer therapy. This strategy could fast-track the development of this compound for new therapeutic indications.

Applications of 8 Hydroxy 2 Methylisoquinolin 1 2h One in Organic Synthesis

Role as a Versatile Synthetic Building Block

8-Hydroxy-2-methylisoquinolin-1(2H)-one and its close derivatives serve as versatile building blocks in organic synthesis, primarily due to the inherent reactivity of the isoquinoline (B145761) nucleus. The electron-rich nature of the phenolic ring, combined with the amide functionality, allows for various chemical transformations. Chemists have exploited this reactivity to use the scaffold as a cornerstone for the assembly of complex molecules. nih.gov Its utility is particularly prominent in strategies that aim to construct fused heterocyclic systems, where the pre-existing isoquinolinone core simplifies the synthetic pathway and provides a reliable foundation upon which to build additional rings and introduce functional groups. The compound is recognized as a key structural unit in hundreds of natural products with notable biological activities. scispace.comresearchgate.net

Use in the Construction of Complex Heterocyclic Systems

The isoquinoline scaffold is a privileged structure in medicinal chemistry and a common feature in many natural products. scispace.comuj.edu.pl Consequently, numerous synthetic methods have been developed to assemble this heterocyclic system. uj.edu.pl Modern approaches often focus on creating diversely functionalized isoquinolines by introducing substituents or building new rings onto the core structure. nih.gov

One innovative strategy involves a domino reaction to synthesize imidazo[2,1-a]isoquinoline (B1217647) derivatives. nih.gov Another approach uses a multicomponent cascade cyclization for the synthesis of selenated and sulfenylated imidazo[2,1-a]isoquinoline scaffolds. nih.gov Furthermore, methods like the Pomeranz-Fritsch reaction and its modifications have been successfully employed in Ugi post-cyclization strategies to generate a variety of complex scaffolds, including isoquinolines and alkaloid-like tetracyclic compounds. uj.edu.pl These methods highlight the adaptability of the isoquinoline framework for creating diverse and complex heterocyclic systems.

**6.3. Strategies for Incorporation into Natural Product Architectures

The 8-hydroxyisoquinolin-1(2H)-one moiety is a key feature in several complex natural products, driving the development of specific synthetic strategies for its incorporation.

The marine alkaloid alpkinidine is a pentacyclic pyrroloacridine that has attracted synthetic interest due to its unique D-ring-oxygenated structure. nih.govuwa.edu.au Synthetic efforts toward alpkinidine have utilized derivatives of this compound as crucial CE ring system synthons. nih.gov Researchers have focused on linking these quinonoid synthons with the A ring of the target molecule, followed by cyclizations to form the remaining rings. nih.gov

A key intermediate in these synthetic endeavors is 2-methylisoquinoline-1,5,8(2H)-trione (47), which can be prepared from 5,8-dihydroxy-2-methylisoquinolin-1(2H)-one (46). nih.govacs.org However, the Michael addition of synthons for the A-ring to this trione (B1666649) proceeded with incorrect regiochemistry. nih.gov To overcome this challenge, chemists developed halogenated derivatives to direct the key substitution step. The use of 6-bromo-2-methylisoquinoline-1,5,8(2H)-trione led to an adduct that contained the complete carbon skeleton of alpkinidine, although its final elaboration into the natural product was not successful. nih.govuwa.edu.auuq.edu.au These attempts underscore the strategic importance of the isoquinolinone core in accessing advanced intermediates for the total synthesis of alpkinidine. nih.gov

Compound NumberChemical NameRole/Outcome in Synthesis
46 5,8-Dihydroxy-2-methylisoquinolin-1(2H)-onePrecursor to the key trione synthon.
47 2-Methylisoquinoline-1,5,8(2H)-trioneKey CE-ring synthon for Michael addition. Reaction with A-ring synthon showed incorrect regiochemistry. nih.gov
52a 7-Chloro-5,8-dihydroxy-2-methylisoquinolin-1(2H)-oneA halogenated derivative created to influence reactivity. nih.gov
N/A 6-Bromo-2-methylisoquinoline-1,5,8(2H)-trioneDirected the key Michael substitution to afford an adduct with the complete carbon skeleton of alpkinidine. uwa.edu.auuq.edu.au

A concise approach has been developed for the rapid assembly of multicyclic isoquinoline scaffolds, which are present in numerous natural products with interesting bioactivities, such as fredericamycin A. scispace.comrsc.org This method departs from traditional syntheses that start with benzene (B151609) derivatives, instead utilizing pyridines as the starting material. scispace.comrsc.org

The strategy involves reacting pyridine (B92270) derivatives with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions. scispace.comresearchgate.net This protocol tolerates a wide range of functional groups, including those sensitive to acidic conditions, and allows for efficient access to tricyclic isoquinolines. scispace.comrsc.org Notably, this method is particularly effective for creating scaffolds that feature the 8-hydroxyisoquinolin-1[2H]-one unit, demonstrating a modern and flexible approach to incorporating this key structural motif into larger, more complex systems. scispace.comresearchgate.net The efficiency and operational simplicity of this method may facilitate the collective synthesis of a large family of related natural products. rsc.org

Derivatization Strategies for Enhancing Synthetic Utility

The synthetic utility of the this compound scaffold is significantly enhanced through various derivatization strategies. These modifications are often designed to tune the electronic properties of the molecule, block or unmask reactive sites, or introduce new functional handles for subsequent reactions.

Starting MaterialReagents/ConditionsProductPurpose of Derivatization
5,8-Dimethoxy-2-methylisoquinolin-1(2H)-onePyridine hydrochloride, reflux8-Hydroxy-5-methoxy-2-methylisoquinolin-1(2H)-one nih.govSelective demethylation.
5,8-Dimethoxy-2-methylisoquinolin-1(2H)-onePyridine hydrochloride, reflux (longer duration)5,8-Dihydroxy-2-methylisoquinolin-1(2H)-one nih.govFull demethylation to unmask hydroxyl groups for oxidation.
5,8-Dihydroxy-2-methylisoquinolin-1(2H)-oneAg₂O, MgSO₄2-Methylisoquinoline-1,5,8(2H)-trione acs.orgOxidation to form a reactive quinone for Michael additions.
2-Methylisoquinoline-1,5,8(2H)-trioneSOCl₂, pyridine7-Chloro-5,8-dihydroxy-2-methylisoquinolin-1(2H)-one nih.govHalogenation to direct regioselectivity in subsequent reactions.

Molecular Target Identification and Biological Mechanism Elucidation

Investigation of Molecular Targets for 8-Hydroxy-2-methylisoquinolin-1(2H)-one Derivatives

The isoquinoline (B145761) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Research has focused on several key proteins and pathways where derivatives of this compound may exhibit activity.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Based on the principle of scaffold hopping, a series of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives were designed and synthesized as potential EGFR inhibitors. nih.gov

Their antiproliferative activities were evaluated against A431 (human skin squamous carcinoma) and A549 (human lung adenocarcinoma) cell lines, both of which are known for their EGFR expression. The preliminary structure-activity relationship (SAR) of these compounds was discussed, and those with significant inhibitory effects were further assessed using an ELISA-based EGFR tyrosine kinase assay. nih.gov One of the standout compounds from this series, compound 6c, demonstrated the most potent activity against both the A431 cell line and EGFR tyrosine kinase. nih.gov These findings suggest that the 2-aryl-8-hydroxyisoquinolin-1(2H)-one scaffold is a novel and promising structure for the development of EGFR inhibitors. nih.gov

Table 1: Antiproliferative and EGFR Kinase Inhibitory Activities of Selected 2-Aryl-8-hydroxyisoquinolin-1(2H)-one Derivatives

Compound R Cell Line IC₅₀ (µM) EGFR-TK IC₅₀ (µM)
6a 4-F A431 10.74 8.56
6b 4-Cl A431 8.52 6.33
6c 4-Br A431 6.35 4.12
6d 4-CH₃ A431 15.21 >20
Gefitinib - A431 0.15 0.02

Data sourced from a study on novel EGFR inhibitors. nih.gov

Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that can block programmed cell death, or apoptosis. Their overexpression is a common feature in many cancers, contributing to tumor survival and resistance to therapy. Consequently, developing small molecules that antagonize IAPs is an attractive strategy in oncology.

Isoquinoline derivatives have been investigated as IAP antagonists. In a study focused on ovarian cancer, a library of 533 isoquinoline derivatives was synthesized and screened for antiproliferative and pro-apoptotic activity. nih.gov Two lead compounds, B01002 and C26001, were found to inhibit tumor growth and promote apoptosis. nih.gov Further investigation into their mechanism revealed that these compounds down-regulated the protein levels of several IAP members, including XIAP, cIAP-1, and survivin, but did not affect their mRNA levels. nih.gov This suggests that the antagonistic action occurs at the translational or post-translational level. nih.gov The reduction in IAP levels led to the activation of caspase-3 and the cleavage of PARP, key events in the execution phase of apoptosis. nih.gov This demonstrates that isoquinoline derivatives can exert their anti-tumor effects through the IAP-caspase pathway. nih.gov

Neuraminidase is a critical enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells, thus propagating the infection. nih.gov Inhibitors of this enzyme are a major class of antiviral drugs. wikipedia.org While direct studies on this compound are limited, the broader class of isoquinoline alkaloids has been explored for antiviral properties. mdpi.com

The mechanism of neuraminidase inhibitors typically involves mimicking the transition state of the natural substrate, sialic acid, to block the enzyme's active site. nih.gov For example, the successful drug Zanamivir was developed from a transition-state analog by introducing a guanidine (B92328) group to enhance binding affinity. nih.gov The isoquinoline nucleus, being a versatile scaffold, offers multiple points for chemical modification, which could be exploited to design molecules that fit into the active site of neuraminidase. In silico studies have shown that certain isoquinoline alkaloids can effectively bind to key proteins of viruses like SARS-CoV-2, suggesting the potential of this scaffold in antiviral drug design. mdpi.com Further research could explore how derivatives of this compound might be functionalized to act as neuraminidase inhibitors.

Table 2: Examples of Licensed Neuraminidase Inhibitors

Drug Name Brand Name Mechanism of Action
Zanamivir Relenza Blocks the neuraminidase enzyme active site. nih.govnih.gov
Oseltamivir (B103847) Tamiflu A prodrug converted to oseltamivir carboxylate, which inhibits neuraminidase. nih.govwikipedia.org
Peramivir Rapivab Strongly binds to and inhibits the neuraminidase enzyme. wikipedia.org

| Laninamivir | Inavir | A long-acting neuraminidase inhibitor. wikipedia.org |

Cholinesterases, primarily acetylcholinesterase (AChE), are enzymes responsible for breaking down the neurotransmitter acetylcholine. Irreversible inhibition of AChE by organophosphorus compounds, such as pesticides and nerve agents, leads to a toxic accumulation of acetylcholine, resulting in a cholinergic crisis. wikipedia.org The primary treatment involves the use of cholinesterase reactivators, typically oximes, which can displace the organophosphate from the enzyme's active site. wikipedia.orgnih.gov

The potential for isoquinoline-based compounds to act as cholinesterase reactivators is an area of interest, though direct evidence for this compound is not yet established. The development of new reactivators is crucial as currently available oximes are not universally effective against all types of organophosphate poisoning. researchgate.net Research in this area focuses on designing molecules that can effectively reach the inhibited enzyme, bind to the organophosphate-enzyme complex, and facilitate the removal of the inhibiting group.

Hypoxia-Inducible Factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia). nih.gov The stability and activity of HIFs are regulated by a class of enzymes known as HIF prolyl-hydroxylases (PHDs). nih.gov Under normal oxygen conditions, PHDs hydroxylate HIF-α subunits, marking them for degradation. nih.gov Inhibiting PHDs stabilizes HIF-α, leading to the activation of genes involved in processes like erythropoiesis (red blood cell production) and angiogenesis.

Inhibitors of HIF prolyl-hydroxylase are being developed for the treatment of anemia associated with chronic kidney disease. Some 8-hydroxyquinoline (B1678124) derivatives have been identified as inhibitors of HIF prolyl-hydroxylase. nih.gov For instance, certain derivatives with branched aromatic substituents at the R7 position of the 8-hydroxyquinoline scaffold have shown enhanced activity. nih.gov While the specific modulatory activity of this compound on HIF hydroxylase has not been extensively reported, the known activity of the related 8-hydroxyquinoline scaffold suggests that isoquinoline analogues could be promising candidates for investigation in this area. nih.govnih.gov

Advanced Methodologies for Target Identification

Identifying the specific molecular targets of a small molecule is a critical yet challenging step in drug discovery. For compounds derived from phenotypic screens or for natural products like many isoquinoline alkaloids, the target is often unknown. Several advanced methodologies are employed to deconvolve the molecular targets of such compounds.

One of the most powerful approaches is fragment-based drug discovery (FBDD) . researchoutreach.org This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a protein of interest. researchoutreach.orgnih.gov These initial hits, though often weak binders, can be optimized into more potent leads. nih.gov An adaptation of this technique, termed "merging by design," has been successfully applied to isoquinoline derivatives to develop kinase inhibitors without prior knowledge of the X-ray crystal structure of the fragment bound to its protein. researchoutreach.org This involves identifying multiple fragments that bind to different positions on the target and then merging them into a single, more potent molecule. researchoutreach.org

Another key methodology is chemical proteomics . This approach aims to identify protein-small molecule interactions on a proteome-wide scale. europeanreview.orgnih.gov A common technique involves immobilizing the small molecule of interest (like an isoquinoline derivative) onto a solid support to create an affinity matrix. nih.gov This matrix is then used to "fish" for binding partners from a cell lysate. The captured proteins are subsequently identified using mass spectrometry. nih.gov Photo-affinity labeling is another chemical proteomics strategy where a photo-reactive group is incorporated into the small molecule. Upon UV irradiation, the molecule covalently cross-links to its target protein(s), which can then be identified. diva-portal.org These unbiased approaches are invaluable for discovering novel targets and understanding the polypharmacology of compounds like isoquinoline derivatives. europeanreview.orgresearchgate.net

Table 3: Comparison of Advanced Target Identification Methodologies

Methodology Principle Advantages Challenges
Fragment-Based Drug Discovery (FBDD) Screening of low molecular weight fragments to identify binders, followed by optimization. researchoutreach.orgnih.gov Higher hit rates, efficient exploration of chemical space. cambridgemedchemconsulting.com Initial hits have low affinity, requires sensitive biophysical techniques for detection.
Affinity Chromatography Immobilized compound captures binding proteins from a lysate for identification. nih.gov Can identify a broad range of potential targets. Can generate false positives due to non-specific binding; requires chemical modification of the compound.
Photo-Affinity Labeling A photo-reactive version of the compound covalently links to its target upon UV exposure. diva-portal.org Provides a covalent "snapshot" of the interaction, reducing false positives from weak binders. Synthesis of the photo-probe can be complex; UV light can damage proteins.

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. | Can be performed in live cells and tissues without modifying the compound. | Not all protein-ligand interactions result in a significant thermal shift. |

Characterization of Molecular Interaction Pathways

Once a molecular target is identified, the next step involves characterizing the nature of the interaction and its downstream consequences on cellular pathways.

If this compound were found to target an enzyme, detailed kinetic studies would be essential. These studies would determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the compound's potency (e.g., IC₅₀ or Kᵢ values). Computational modeling and biophysical methods like X-ray crystallography or NMR spectroscopy would then be used to analyze the binding site and the specific molecular interactions. Currently, there is no available data on the enzyme inhibition profile or binding site analysis for this compound.

Future Directions and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Routes

Traditional methods for isoquinoline (B145761) synthesis, such as the Pictet–Spengler and Bischler–Napieralski reactions, have been foundational. nih.govmdpi.com However, modern synthetic chemistry is increasingly focused on efficiency, sustainability, and molecular diversity. numberanalytics.com The future synthesis of 8-Hydroxy-2-methylisoquinolin-1(2H)-one and its analogs will likely pivot towards greener and more innovative methodologies.

Recent advancements include transition-metal-catalyzed C-H activation and annulation reactions, which offer atom-economical pathways to the isoquinolone core. rsc.orgmdpi.comorganic-chemistry.org Catalysts based on rhodium, palladium, and copper have proven effective in constructing the isoquinolone skeleton from simple precursors. rsc.orgorganic-chemistry.org For instance, rhodium(III)-catalyzed C-H activation of benzamides and their subsequent cycloaddition with alkynes can be performed in water with air as the sole oxidant, representing a significant step towards sustainable chemical production. rsc.org Another promising approach is the use of visible-light-promoted reactions, which allow for the synthesis of substituted isoquinolones at room temperature, minimizing energy consumption and byproducts. nih.gov

These modern techniques offer the potential to create libraries of this compound derivatives with greater efficiency and environmental compatibility than ever before.

Table 1: Comparison of Traditional vs. Modern Synthetic Approaches for Isoquinolone Synthesis

FeatureTraditional Methods (e.g., Pictet-Spengler)Modern Methods (e.g., C-H Activation, Photoredox Catalysis)
Catalysts Often require strong acids or harsh reagents.Transition metals (Rh, Pd, Cu, Ir), photoredox catalysts. organic-chemistry.orgorganic-chemistry.org
Solvents Typically organic solvents.Can be adapted for greener solvents like water. rsc.org
Temperature Often requires high temperatures.Can proceed at room temperature. nih.gov
Sustainability Generates more waste, higher energy use.More atom-economical, lower energy consumption. numberanalytics.comrsc.org
Scope Can be limited in substrate scope.Broader functional group tolerance and substrate scope. mdpi.comorganic-chemistry.org

Advanced SAR and Ligand-Based Drug Design Initiatives

Understanding the structure-activity relationship (SAR) is fundamental to transforming a bioactive compound into a therapeutic candidate. For this compound, future research will need to systematically explore how modifications to its chemical structure affect its biological activity. Ligand-based drug design, which relies on the knowledge of molecules known to interact with a target, will be a key strategy. fiveable.menih.gov

Techniques like fragment-based drug discovery (FBDD) and quantitative structure-activity relationship (QSAR) modeling are central to this effort. researchoutreach.orgnih.govjubilantbiosys.com FBDD involves screening small chemical fragments to identify those that bind to a biological target, which can then be grown or merged to create more potent leads. researchoutreach.org A hypothetical FBDD approach for this compound could involve screening fragments that mimic its core structure to identify key interaction points. researchoutreach.org

3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) can provide detailed three-dimensional models that correlate a molecule's shape and electronic properties with its activity. nih.gov These models generate contour maps that highlight regions where steric bulk or specific electronic features could enhance or diminish biological function, guiding the rational design of new derivatives. nih.govnih.gov

Table 2: Hypothetical SAR Exploration for this compound Derivatives

Position of SubstitutionType of SubstituentPredicted Impact on Activity (Hypothetical)Rationale
C-3 or C-4Small alkyl or aryl groupsPotential for increased potency or selectivity.These positions are often modified in isoquinolones to explore binding pockets. nih.gov
C-5, C-6, C-7Electron-donating/-withdrawing groupsModulation of electronic properties and bioavailability.Substituents on the benzene (B151609) ring can influence target interactions and pharmacokinetics. researchgate.net
8-Hydroxy groupEther or ester linkageAltered solubility, cell permeability, and prodrug potential.Modification of the hydroxyl group can fine-tune physicochemical properties. mdpi.com
N-methyl groupLarger alkyl or functionalized chainsExploration of new interaction vectors.The N-substituent can be a key point for derivatization to improve target binding. mdpi.com

Exploration of Undiscovered Molecular Targets

The isoquinoline and isoquinolone scaffolds are associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govbenthamdirect.comnih.gov This versatility stems from their ability to interact with diverse biological targets, such as protein kinases, histone deacetylases (HDACs), and topoisomerases. amerigoscientific.comnih.govmdpi.com

A critical future direction for this compound is the systematic identification of its specific molecular targets. While its structural relative, 8-hydroxyquinoline (B1678124), is known for its metal-chelating and antioxidant properties, the targets of this N-methylated isoquinolone derivative remain largely unexplored. mdpi.comnih.govnih.gov

Target identification studies, using techniques like affinity chromatography, chemical proteomics, or genetic screening, could reveal novel mechanisms of action. Uncovering the specific proteins or pathways modulated by this compound could open up new therapeutic avenues, potentially for diseases where isoquinoline derivatives have already shown promise, such as cancer or neurodegenerative disorders. nih.govnih.gov

Table 3: Potential Molecular Target Classes for this compound Based on Related Scaffolds

Target ClassExampleRelevanceReference
Protein Kinases Protein Kinase C (PKC)Implicated in cancer and inflammatory diseases. researchoutreach.org
Topoisomerases Topoisomerase I/IIEstablished targets for anticancer drugs. mdpi.comscirp.org
Histone Deacetylases (HDACs) HDAC1, HDAC3, HDAC6Inhibition is a strategy for cancer and inflammatory disorders. nih.gov
Dihydrofolate Reductase (DHFR) DHFRA target for antimicrobial and anticancer agents. nih.gov

Design and Synthesis of Chemical Probes for Biological Systems

To effectively study the mechanism of action and validate the molecular targets of this compound, the development of specialized chemical probes is essential. A chemical probe is a molecule, derived from a bioactive compound, that incorporates a reporter group (like a fluorophore or a biotin (B1667282) tag) or a reactive group for covalent labeling.

Future research could focus on synthesizing derivatives of this compound that are suitable for use as probes. For example, attaching a fluorophore would allow for visualization of the compound's subcellular localization using fluorescence microscopy. A biotinylated version could be used in pull-down assays to isolate and identify its binding partners from cell lysates. The design of such probes requires careful consideration to ensure that the appended tag does not disrupt the compound's original biological activity. These tools would be invaluable for elucidating the compound's function within complex biological systems.

Integration of Artificial Intelligence and Machine Learning in Isoquinolone Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. youtube.comfrontiersin.orgyoutube.com These computational tools can analyze vast datasets to identify patterns and make predictions that would be difficult for humans to discern. nih.gov

In the context of this compound research, AI and ML can be applied in several ways:

Reaction Prediction: ML models can be trained on vast databases of chemical reactions to predict the most efficient synthetic routes for novel derivatives, saving time and resources in the lab. researchgate.net

Virtual Screening: AI can screen massive virtual libraries of compounds to identify molecules that are likely to bind to a specific target, prioritizing which derivatives of this compound to synthesize and test.

Property Prediction: ML algorithms can predict the physicochemical properties, biological activity, and potential toxicity of new isoquinolone analogs before they are even made. nih.govresearchgate.net

Generative Models: Advanced AI can design entirely new molecular structures, optimized for desired properties like high potency and low toxicity, while retaining the core this compound scaffold. youtube.com

The integration of these powerful in-silico methods will undoubtedly accelerate the pace of research, enabling a more rapid and rational exploration of the therapeutic potential of this compound and its derivatives. frontiersin.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 8-Hydroxy-2-methylisoquinolin-1(2H)-one, and how are intermediates characterized?

  • Answer : Transition metal-catalyzed C-H activation, particularly Co(III)-catalyzed allylation/vinylation, is a robust method. For example, 8-allyl derivatives of 2-methylisoquinolinones can be synthesized using [Co(η⁵-C₅Me₅)(CO)I₂] as a catalyst under mild conditions (80°C, 12–24 hrs) . Key intermediates (e.g., 8-allyl-2-methylisoquinolin-1(2H)-one) are characterized via 1H^1H/13C^{13}C NMR and HRMS, with melting points or physical states (e.g., white solids) noted to confirm purity .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Answer : 1H^1H-NMR is critical for identifying tautomeric equilibria (e.g., hydroxyl vs. zwitterionic forms common in hydroxyquinolines) . HRMS confirms molecular weight with <2 ppm error. For crystallographic validation, single-crystal X-ray diffraction (as in related dihydroisoquinolinones) reveals bond angles, hydrogen bonding (e.g., O–H···O/N interactions), and packing motifs .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : While specific GHS data for this compound is limited, structurally similar isoquinolinones (e.g., isocarbostyril) are classified as non-hazardous under standard lab conditions. Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation/contact risks .

Advanced Research Questions

Q. How do substituents at the 8-hydroxy position influence regioselectivity in C-H functionalization reactions?

  • Answer : Electron-donating groups (e.g., -OH) enhance coordination to Co(III) catalysts, directing C-H activation to the ortho position. For example, 8-hydroxy groups in isoquinolinones promote allylation at C7, as shown in Co(III)-catalyzed reactions with allyl carbonates . Computational studies (DFT) can map electronic effects on transition-state geometries .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

  • Answer : Bioactivity variability (e.g., antimicrobial vs. antitumor) often stems from tautomerism or aggregation states. Use pH-dependent UV-Vis spectroscopy to monitor tautomeric ratios . Pair in vitro assays (e.g., MIC tests for antimicrobial activity) with crystallography to correlate solid-state vs. solution-phase structures .

Q. How can computational modeling predict the binding modes of this compound to biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with enzymes like topoisomerases or kinases. Focus on the 8-hydroxy and carbonyl groups, which often form hydrogen bonds with catalytic residues. Validate predictions with SAR studies on analogs (e.g., 5-hydroxy-3,4-dihydroisoquinolinones) .

Methodological Considerations

Q. What experimental controls are essential when evaluating catalytic efficiency in C-H activation reactions?

  • Answer : Include (1) blank reactions (no catalyst), (2) radical scavengers (e.g., TEMPO) to rule out radical pathways, and (3) deuterium-labeling (e.g., D₂O) to confirm C-H cleavage mechanisms . Quantify yields via HPLC with internal standards (e.g., anthracene).

Q. How to optimize crystallization conditions for X-ray analysis of hygroscopic isoquinolinone derivatives?

  • Answer : Use slow vapor diffusion (e.g., hexane/EtOAC mixtures) at 4°C. For hygroscopic compounds, add desiccants (e.g., molecular sieves) to the mother liquor. If crystals degrade, try synchrotron radiation for faster data collection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.